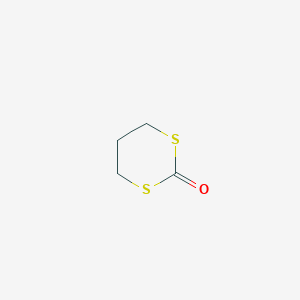

1,3-Dithian-2-one

Description

Structure

3D Structure

Properties

CAS No. |

35345-24-5 |

|---|---|

Molecular Formula |

C4H6OS2 |

Molecular Weight |

134.2 g/mol |

IUPAC Name |

1,3-dithian-2-one |

InChI |

InChI=1S/C4H6OS2/c5-4-6-2-1-3-7-4/h1-3H2 |

InChI Key |

IJGQKVYZXRBBMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)SC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithian 2 One and Its Derivatives

Direct Synthesis Approaches to the 1,3-Dithian-2-one Ring System

Direct methods for constructing the this compound ring system are crucial for accessing this heterocyclic scaffold. These approaches often involve cyclization strategies or radical-based methods to form the six-membered ring containing two sulfur atoms and a ketone group.

Cyclization Reactions for this compound Formation

One of the historical methods for synthesizing 1,3-dithian-2-ones involves the treatment of 1,3-dithiols with 1,1'-carbonyldiimidazole. researchgate.net This reagent acts as a safer alternative to phosgene (B1210022) for introducing the carbonyl group and effecting the cyclization.

More recently, divergent cyclization reactions have been developed. For instance, the reaction of benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-ones with hexahydro-1,3,5-triazines can lead to the formation of six-membered N-containing heterocycles, demonstrating the versatility of cyclization strategies in synthesizing complex heterocyclic systems. rsc.org While not directly forming this compound, this highlights the broader context of cyclization reactions involving related sulfur heterocycles.

Radical Addition Strategies for this compound Scaffolds

Convergent routes to 1,3-dithian-2-ones have been developed utilizing radical addition reactions. researchgate.net A notable strategy involves the addition of xanthates to alkenes that have a suitably positioned leaving group. researchgate.net This process is modular and atom-economical, as both sulfur atoms from the xanthate are incorporated into the final product. researchgate.net

The general mechanism involves the addition of a xanthate to a homoallylic bromide or mesylate, forming an adduct which then undergoes a slow intramolecular substitution to yield the this compound. researchgate.net An alternative route uses homoallylic tertiary alcohols as precursors. Treatment of the xanthate adduct of these alcohols with a strong acid, such as trifluoroacetic acid (TFA), generates a stabilized tertiary carbocation. This cation is then trapped by the thiocarbonyl sulfur of the xanthate to form the this compound ring. researchgate.net

Photoredox-mediated Giese reactions represent another modern approach for generating radical intermediates that can participate in the formation of C-C bonds, which can be a key step in the synthesis of precursors for dithianes. nih.gov For example, 1,3-dithiane-2-carboxylic acids have been used as precursors in decarboxylative radical reactions. nih.gov

Synthesis of this compound Tosylhydrazone Derivatives

The synthesis of this compound tosylhydrazone has been accomplished through the reaction of potassium 3-tosyldithiocarbazate with 1,3-dibromopropane. oup.comoup.com This method yields the desired tosylhydrazone alongside a byproduct, 3-(tosylamino)tetrahydro-1,3-thiazine-2-thione. oup.com The reaction mixture is typically purified via chromatography on silica (B1680970) gel. oup.com The structure of the tosylhydrazone can be confirmed by elemental analysis and spectroscopic data, including IR and NMR. oup.com These tosylhydrazone derivatives are of interest for their potential in carbenoid reactions. oup.comoup.com

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

| Potassium 3-tosyldithiocarbazate | 1,3-Dibromopropane | This compound tosylhydrazone | 36% | oup.com |

| Potassium 3-tosyldithiocarbazate | 1,3-Dibromopropane | 3-(Tosylamino)tetrahydro-1,3-thiazine-2-thione | 28% | oup.com |

| Diethyl fumarate | Various reagents | trans-3,4-substituted cyclopentanone (B42830) tosylhydrazones | Moderate to good | nih.gov |

Formation of 1,3-Dithiane-2-thiones and their Conversion

A common route to 1,3-dithian-2-ones involves the synthesis of the corresponding 1,3-dithiane-2-thiones followed by their conversion.

Synthesis of 1,3-Dithiane-2-thiones: 1,3-Dithiane-2-thiones can be synthesized from substituted 1,3-dihydroxypropanes. tandfonline.comjst.go.jp The dihydroxypropanes are first converted to their bismesylates, which are then reacted with sodium trithiocarbonate (B1256668) (prepared from sodium sulfide (B99878) and carbon disulfide). tandfonline.comjst.go.jp This method has been shown to produce various new 1,3-dithiane-2-thione (B156169) derivatives. tandfonline.comjst.go.jp Another approach involves reacting 1,3-dibromopropanes with potassium O-ethyl dithiocarbonate, although this may result in lower yields of the desired cyclic trithiocarbonates. tandfonline.com

| Starting Material | Reagent | Product | Yield Improvement | Reference |

| 1,3-Propanediyl bismesylates | Carbon disulfide and sodium sulfide | Corresponding cyclic trithiocarbonates | Much better yields | tandfonline.com |

| 1,3-Dibromopropanes | Potassium O-ethyl dithiocarbonate | Cyclic trithiocarbonates | Minor products | tandfonline.com |

Preparation of Functionalized 1,3-Dithiane (B146892) Derivatives

Functionalized 1,3-dithianes are crucial precursors for the synthesis of more complex molecules, including 1,3-dithian-2-ones. The thioacetalization of carbonyl compounds is a cornerstone of this approach.

Thioacetalization-Based Routes to 1,3-Dithianes as Precursors

The formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol (B87085) is a widely used method, often catalyzed by Brønsted or Lewis acids. organic-chemistry.org This reaction serves as a common protecting group strategy for carbonyls. organic-chemistry.orgtandfonline.com A variety of catalysts have been employed to facilitate this transformation under mild and efficient conditions.

Catalysts for Thioacetalization:

Yttrium triflate: Effectively catalyzes the conversion of carbonyl compounds into their corresponding dithiane derivatives. organic-chemistry.org

Tungstophosphoric acid (H₃PW₁₂O₄₀): A highly selective catalyst for thioacetalization, even for sterically hindered carbonyls, often in the absence of a solvent. organic-chemistry.orgorganic-chemistry.org

Iodine: A catalytic amount of iodine can promote the formation of thioacetals under mild conditions. organic-chemistry.org

Hafnium trifluoromethanesulfonate: Allows for the conversion of various carbonyls to thioacetals with high yields, tolerating sensitive functional groups. organic-chemistry.org

Tungstate sulfuric acid: An environmentally benign catalyst for thioacetalization under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net

The resulting 1,3-dithiane can then be further functionalized. For instance, deprotonation at the C2 position using a strong base like n-butyllithium creates a nucleophilic center that can react with various electrophiles. brynmawr.edu This "umpolung" reactivity is a hallmark of 1,3-dithianes and allows for the introduction of a wide range of substituents, which can then be carried through to the this compound if desired. brynmawr.edubeilstein-journals.org

| Catalyst | Conditions | Substrates | Advantages | Reference |

| Yttrium triflate | Catalytic amount | Aldehydes, Ketones | High chemoselectivity | organic-chemistry.org |

| Tungstophosphoric acid | Solvent-free | Aldehydes, Ketones, Acetals | High selectivity, excellent yields | organic-chemistry.orgorganic-chemistry.org |

| Iodine | Catalytic amount | Aldehydes, Ketones | Mild conditions | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Catalytic amount | Aliphatic and aromatic carbonyls | Tolerates sensitive groups, racemization-free | organic-chemistry.org |

| Tungstate sulfuric acid | Solvent-free | Aliphatic and aromatic carbonyls | Environmentally benign, excellent yields | researchgate.net |

Enantioselective Synthesis of Chiral 1,3-Dithiane Derivatives

The development of methods for the asymmetric synthesis of chiral 1,3-dithiane derivatives is crucial for their application as building blocks in the total synthesis of complex molecules. Key strategies often rely on the use of chiral auxiliaries derived from the 1,3-dithiane core itself, such as 1,3-dithiane 1-oxides.

One prominent approach involves the use of the chiral, C2-symmetric acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. nih.gov This reagent undergoes addition to aldehydes with exceptionally high stereocontrol. For instance, in the synthesis of (R)-salbutamol, its addition to an aromatic aldehyde at 0°C proceeds with high diastereoselectivity. nih.gov Subsequent treatment via a Pummerer reaction and workup with lithium ethanethiolate generates the corresponding α-hydroxy thiolester in high yield and with a high enantiomeric excess. nih.gov

Another widely used method employs 1,3-dithiane 1-oxide (DiTOX) units as chiral auxiliaries. capes.gov.br These can be used to prepare α-substituted carboxylic acids with high enantiomeric excesses (e.e.s). capes.gov.br Enolate anions derived from 2-substituted 2-acyl-1,3-dithiane 1-oxides react efficiently with electrophiles. researchgate.net For example, their reaction with the nitrogen electrophile di-tert-butyl azodicarboxylate (DBAD) yields α-aminoketones with good diastereoselectivity. researchgate.net Similarly, α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides undergo diastereoselective conjugate addition with lithium organocuprate reagents. researchgate.net

The preparation of the chiral building blocks themselves is a critical first step. Enantiomerically pure 1,3-dithiane 1-oxide, in either absolute configuration, can be synthesized through a three-step process that features a catalytic asymmetric sulfur oxidation. capes.gov.br

Table 1: Examples of Enantioselective Syntheses Involving 1,3-Dithiane Derivatives

| Chiral Auxiliary/Reagent | Electrophile | Product Type | Stereoselectivity |

|---|---|---|---|

| (1R,3R)-1,3-Dithiane 1,3-dioxide | Aromatic Aldehyde | α-Hydroxy Thiolester | High e.e. nih.gov |

| 2-Acyl-1,3-dithiane 1-oxide (DiTOX) | Di-tert-butyl azodicarboxylate (DBAD) | α-Aminoketone | Good diastereoselectivity researchgate.net |

| α,β-Unsaturated 2-acyl-1,3-dithiane 1-oxide | Lithium Organocuprate | Conjugate Addition Product | Diastereomeric ratios up to ca. 9:1 researchgate.net |

Synthesis of β-Hydroxy 1,3-Dithiane Derivatives

β-Hydroxy 1,3-dithiane derivatives are valuable synthetic intermediates. A foundational method for their synthesis is the Corey-Seebach reaction, which involves the deprotonation of a 1,3-dithiane at C2 with a strong base like n-butyllithium (n-BuLi) to form a nucleophilic 2-lithio-1,3-dithiane. organic-chemistry.org This nucleophile, considered a masked acyl anion, readily reacts with epoxides or carbonyl compounds (aldehydes and ketones) to yield β-hydroxy 1,3-dithianes after workup. organic-chemistry.orgscribd.com

More specific synthetic routes have also been developed. In one example, the β-hydroxy dithiane, 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, was synthesized from the synthon 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.no Additionally, alkylation of a dithiane derivative with methyl iodide in the presence of n-BuLi successfully, albeit in low yield (13%), formed 1,1-Diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol. uib.no

A modern, one-pot strategy has been reported for producing hydroxylated 1,3-dithiane-pyrazolone hybrids. researchgate.net This reaction proceeds between pyrazolone (B3327878) derivatives and carbon disulfide in the presence of epichlorohydrin (B41342) (ECH), affording the complex hybrid molecules directly. researchgate.net The proposed mechanism involves the formation of a dithiocarboxylate from the pyrazolone and carbon disulfide, which then reacts with epichlorohydrin to form the hydroxylated 1,3-dithiane ring system. researchgate.net

Table 2: Selected Syntheses of β-Hydroxy 1,3-Dithiane Derivatives

| Dithiane Precursor / Method | Reagent(s) | Product | Yield |

|---|---|---|---|

| 1,3-Dithiane (Corey-Seebach) | 1. n-BuLi; 2. Epoxide | β-Hydroxy 1,3-dithiane | Good scribd.com |

| 1,3-Dithiane (Corey-Seebach) | 1. n-BuLi; 2. Aldehyde/Ketone | β-Hydroxy 1,3-dithiane | Good scribd.com |

| 3,3,4,4-tetraethoxybut-1-yne (TEB) | Multiple steps including reaction with 1,3-propanedithiol | 3-(1,3-Dithian-2-yl)-1,1-diethoxypropan-2-ol | Not specified |

| Pyrazolone Derivative | Carbon disulfide, Epichlorohydrin (ECH), NEt₃ | Hydroxylated 1,3-dithiane-pyrazolone hybrid | Not specified |

Construction of Bicyclo[1.1.1]pentyl-Substituted Dithianes

Bicyclo[1.1.1]pentane (BCP) is a highly sought-after motif in medicinal chemistry, often used as a bioisosteric replacement for phenyl or tert-butyl groups. rhhz.net The synthesis of BCP-substituted dithianes typically leverages the high reactivity of [1.1.1]propellane, a strained small molecule. ccspublishing.org.cn

The central bond of [1.1.1]propellane is susceptible to attack by a range of nucleophiles, including the anions of 1,3-dithianes. rhhz.netccspublishing.org.cn A documented method involves the reaction of lithiated 2-aryl-1,3-dithianes with [1.1.1]propellane. ccspublishing.org.cn This reaction proceeds via an anionic pathway where the dithiane carbanion attacks one of the bridgehead carbons of the propellane, cleaving the central C-C bond and forming a new C-C bond between the dithiane and the newly formed bicyclo[1.1.1]pentyl radical anion, which is subsequently protonated to give the final product.

This strain-release approach provides a direct route to incorporate the unique three-dimensional BCP scaffold onto a dithiane core, creating novel building blocks for various applications. rhhz.net

Table 3: Synthesis of Bicyclo[1.1.1]pentyl-Substituted Dithianes

| Dithiane Reactant | BCP Source | Key Reagents / Conditions | Product Type |

|---|---|---|---|

| 2-Aryl-1,3-dithiane | [1.1.1]Propellane | Deprotonation of dithiane (e.g., with n-BuLi) followed by addition to propellane | 2-Aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane ccspublishing.org.cn |

Mechanistic Investigations of 1,3 Dithian 2 One Transformations

Photochemical Transformations of 1,3-Dithianes

The interaction of light with 1,3-dithianes can initiate a cascade of reactions, leading to the cleavage of the dithiane ring and the regeneration of the parent carbonyl compound. This process, known as photodeprotection, is of significant interest for its potential applications in synthetic chemistry. Mechanistic studies have illuminated the critical roles of electron transfer, radical intermediates, and reactive oxygen species in these transformations.

Electron Transfer Dynamics in Photodeprotection Processes

The photodeprotection of 1,3-dithianes is often initiated by a single-electron transfer (SET) from the dithiane to a photosensitizer. researchgate.netacs.org Cyclic thioethers, including 1,3-dithianes, are susceptible to SET oxidation due to their low oxidation potentials. researchgate.net Upon photoexcitation, a sensitizer (B1316253), such as a thiapyrylium salt, abstracts an electron from the dithiane, generating a dithiane radical cation. researchgate.netacs.org Laser flash photolysis (LFP) studies have shown that this electron transfer to the triplet state of the sensitizer is an extremely rapid process. researchgate.netacs.org

The efficiency of this initial electron transfer can be influenced by the electronic nature of substituents on the 1,3-dithiane (B146892). However, studies on 2-aryl-1,3-dithianes with both electron-donating and electron-withdrawing groups have shown that the subsequent decay of the radical cation is largely unaffected by these substituents, suggesting a dominant unimolecular fragmentation pathway. acs.orgconicet.gov.ar The process can be inhibited by the presence of electron acceptors, which can intercept the excited sensitizer or the radical cation intermediate. conicet.gov.ar

Formation and Reactivity of Radical Cation Intermediates

Following the initial electron transfer, a 1,3-dithiane radical cation is formed. researchgate.netacs.org This intermediate is a key species that dictates the subsequent reaction pathway. The radical cation is stabilized by the formation of a two-center, three-electron bond between the two sulfur atoms. conicet.gov.ar

A crucial step in the transformation is the cleavage of a carbon-sulfur (C-S) bond within the radical cation. researchgate.netacs.org This fragmentation leads to the formation of a distonic radical cation, where the radical and cationic centers are separated. acs.orgconicet.gov.ar This unimolecular fragmentation is a favorable pathway and its rate is not significantly influenced by the presence of water or oxygen. acs.org The open-chain distonic radical cation is a more stable species compared to the initially formed cyclic radical cation. researchgate.net

The reactivity of this radical cation intermediate is central to the deprotection process. It can undergo further reactions that ultimately lead to the formation of the corresponding carbonyl compound. The specific fate of the radical cation is dependent on the reaction conditions, particularly the presence of oxygen. researchgate.net

Organometallic Reactivity Pathways Involving 1,3-Dithianes

Beyond photochemical methods, 1,3-dithianes exhibit versatile reactivity in the presence of organometallic reagents and catalysts. These transformations often exploit the unique electronic properties of the dithiane ring, enabling reactions that are otherwise challenging.

Umpolung Reactivity as Acyl Anion Equivalents

One of the most significant applications of 1,3-dithianes in organic synthesis is their use as acyl anion equivalents, a concept known as "umpolung" or reactivity inversion. wikipedia.orgacs.org Normally, the carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the polarity of this carbon atom is reversed.

The process begins with the deprotonation of the C2-proton of the 1,3-dithiane using a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.org This generates a 2-lithio-1,3-dithiane, which is a stable carbanion. wikipedia.org The stability of this anion is attributed to the electron-withdrawing inductive effect of the two sulfur atoms and the polarizability of sulfur. organic-chemistry.orgresearchgate.net

This lithiated dithiane serves as a potent nucleophile and can react with a wide range of electrophiles, including:

Alkyl halides wikipedia.org

Epoxides wikipedia.org

Aldehydes and ketones wikipedia.org

Acyl halides wikipedia.org

Iminium salts wikipedia.org

Arenesulfonates wikipedia.org

After the nucleophilic addition or substitution reaction, the dithiane moiety can be hydrolyzed, typically using a mercury(II) salt, to unveil the carbonyl group, thus completing the formal acylation of the electrophile. wikipedia.org This strategy provides access to a variety of important structures like α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional carbonyl chemistry. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Electrophiles Used in Corey-Seebach Reaction

| Electrophile Type | Product after Hydrolysis |

|---|---|

| Alkyl Halide | Ketone |

| Epoxide | β-Hydroxyketone |

| Ketone/Aldehyde | α-Hydroxyketone |

| Acyl Halide | 1,2-Diketone |

| Iminium Salt | α-Aminoketone |

This table illustrates the versatility of the 2-lithio-1,3-dithiane as a nucleophile in forming various carbonyl-containing products.

Palladium-Catalyzed Cross-Coupling Mechanisms of 2-Aryl-1,3-Dithianes

Recent advancements have demonstrated that 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions, acting as nucleophilic coupling partners. brynmawr.edufigshare.comnih.gov This methodology leverages the acidity of the benzylic C2-proton of the dithiane. brynmawr.edufigshare.comnih.gov

The proposed catalytic cycle for this transformation is analogous to other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or α-arylation of carbonyl compounds. brynmawr.edunobelprize.org The key steps are believed to be:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nobelprize.org

Deprotonation/Transmetalation: A base deprotonates the acidic C2-proton of the 2-aryl-1,3-dithiane. The resulting carbanion then undergoes transmetalation to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. brynmawr.edu It is suggested that pre-coordination of a sulfur atom to the palladium catalyst may increase the acidity of the C2-proton, facilitating this step. brynmawr.edu

Reductive Elimination: The two organic groups on the palladium complex (the aryl group from the halide and the dithianyl group) couple and are eliminated from the metal center. nobelprize.org This reductive elimination step forms the new carbon-carbon bond of the 2,2-diaryl-1,3-dithiane product and regenerates the active Pd(0) catalyst. nobelprize.org

This reaction has been successfully applied to a range of aryl bromides and 2-aryl-1,3-dithianes, including those with both electron-donating and electron-withdrawing groups, although strong electron-withdrawing groups can diminish reactivity. brynmawr.edu The choice of ligand is crucial, with bulky bisphosphine ligands like NiXantphos showing good performance. brynmawr.eduthieme.de This methodology provides a novel route to synthesize 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones or diarylmethanes. brynmawr.edufigshare.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Dithian-2-one |

| 1,3-Dithiane |

| 2-Aryl-1,3-dithiane |

| 2-Lithio-1,3-dithiane |

| p-Benzoquinone |

| n-Butyllithium |

| Diaryl ketone |

| Diarylmethane |

| NiXantphos |

| Aryl bromide |

| Thiapyrylium salt |

Migration Reactions of Lithiated 1,3-Dithiane Oxides with Boranes

The reactions of lithiated 2-substituted-1,3-dithiane oxides and 1,3-dioxides with trialkylboranes, such as trioctylborane, have been explored to understand the migration of alkyl groups from boron to the carbon at the 2-position of the dithiane ring. cardiff.ac.uktandfonline.com These reactions are of interest as they offer potential pathways for carbon-carbon bond formation and the synthesis of complex molecules. taylorandfrancis.com The mechanism involves the 1,2-migration of an alkyl group from the boron atom to the electrophilic carbon center of the dithiane derivative, which is facilitated by a leaving group at that position. tandfonline.com

Investigations into these reactions have revealed that the number of alkyl group migrations is highly dependent on the nature of the substituents on the 1,3-dithiane oxide. cardiff.ac.uktandfonline.com

When 2-chloro-1,3-dithiane-1,3-dioxide is metalated and reacted with trioctylborane, a single migration of an octyl group from boron to the carbon at the 2-position occurs, displacing the chloride ion. tandfonline.com Subsequent oxidation of the intermediate yields nonanoic acid. tandfonline.com However, there is no evidence to suggest a second migration that would involve the displacement of a sulfenate group. tandfonline.com

In contrast, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane leads to two migrations. tandfonline.com In this case, both the methoxy (B1213986) group and the thiolate unit of the dithiane ring are displaced, resulting in the formation of dioctyl ketone after oxidation. tandfonline.com The yield for this double migration is noted to be low, primarily due to a competing reaction where the lithiating agent undergoes thiophilic addition instead of deprotonation at the 2-position. tandfonline.com Similar to the dioxide case, the sulfenate unit does not act as a leaving group for a subsequent migration. tandfonline.com

To induce a third migration, a Pummerer rearrangement can be employed. tandfonline.com By treating the intermediate from the double migration with trifluoroacetic anhydride, the sulfoxide (B87167) is converted into an α-acyloxyalkyl sulfide (B99878). tandfonline.com This newly formed trifluoroacetoxyalkylthiolate group can then function as a leaving group, allowing for a third migration of an octyl group from boron. Subsequent oxidation leads to the formation of trioctylmethanol, although the yields are reported to be very low. tandfonline.com

These studies highlight the influence of the leaving group's ability at the 2-position of the dithiane oxide ring on the extent of alkyl migration from boranes.

Stereoselective Additions to Unsaturated Systems

The 1,3-dithiane scaffold is a valuable tool in stereoselective synthesis, particularly in conjugate addition reactions to α,β-unsaturated systems. The stereochemical outcome of these reactions can often be controlled by the existing chirality within the dithiane-containing reactant or by the use of chiral catalysts.

One area of investigation involves the diastereoselective conjugate addition of lithium organocuprate reagents to α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides. rsc.org In these systems, the sulfoxide group introduces a stereocenter, which can direct the incoming nucleophile to one face of the molecule over the other. This facial selectivity leads to the formation of one diastereomer in preference to the other, with reported diastereoisomeric ratios of up to approximately 10:1. rsc.org

Another significant application is the organocatalytic stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org Using bifunctional organocatalysts, such as cinchona alkaloid derivatives, γ-nitro-β-aryl-α-keto esters can be obtained with high enantiomeric excesses (up to 92% ee) under mild conditions. rsc.orgresearchgate.net The reaction products are versatile intermediates for further synthetic transformations. rsc.org For instance, the simultaneous reduction of the nitro group and cleavage of the dithiane ring can provide access to biologically active compounds like the GABAB receptor agonist baclofen. rsc.org

The 1,3-dithiane group also plays a crucial role in the stereoselective synthesis of complex heterocyclic structures. For example, in the synthesis of the quinolizidine (B1214090) alkaloid (–)-217A, a dithiane coupling reaction is a key step. chemistryviews.org The 1,3-dithiane acts as a key substituent, utilizing the gem-disubstituent effect to control the stereochemistry during an organocatalytic aza-conjugate addition, which facilitates the efficient and diastereoselective construction of the 3-methyl-2,6-cis-piperidine ring system. chemistryviews.org

Ring-Opening and Cleavage Reaction Mechanisms

The cleavage of the 1,3-dithiane ring to regenerate a carbonyl group is a fundamental transformation in organic synthesis, where the dithiane serves as a protecting group or an acyl anion equivalent. researchgate.net The mechanisms for this deprotection vary depending on the reagents employed.

One common method for the cleavage of 1,3-dithianes involves the use of mercury(II) salts, such as a mixture of mercuric oxide (HgO) and mercuric chloride (HgCl₂). stackexchange.com The high affinity of Hg²⁺ for sulfur is the driving force for this reaction. stackexchange.com The mechanism is thought to begin with the formation of a Lewis acid-base adduct between the dithiane and HgCl₂. This leads to a cyclic sulfonium (B1226848) cation which then undergoes ring-opening. Nucleophilic attack by water, followed by the formation of a second mercury-sulfur bond, results in a cyclic mercury dithiolate and the release of the deprotected carbonyl compound after deprotonation. stackexchange.com

Photochemical methods also provide a pathway for the deprotection of 1,3-dithianes. acs.orgresearchgate.net The photodeprotection of 2-phenyl-1,3-dithiane (B1581651) can be sensitized by a 2,4,6-thiapyrylium cation. researchgate.net Mechanistic studies involving steady-state photolysis and laser flash photolysis indicate that the process is initiated by an extremely fast electron transfer from the dithiane to the triplet sensitizer, forming a dithiane radical cation. acs.orgresearchgate.net This radical cation can undergo C-S bond cleavage to form a distonic radical cation species. acs.org Experimental evidence, such as the requirement of oxygen for good conversion yields and the inhibition of the reaction by p-benzoquinone, suggests that the superoxide (B77818) anion plays a crucial role in driving the deprotection reaction. acs.org

The ring-opening of 1,3-dithiol-2-one (B14740766) systems, which are structurally related to this compound, has been found to be a reversible process. rsc.orgresearchgate.net This deprotection, which is relevant in dithiolene chemistry, can be initiated under basic conditions. researchgate.net The discovery of the reversibility of this ring-opening has potential implications for CO₂ capture, as the deprotected ligand can act as an efficient trap for carbon dioxide. rsc.org

In the context of palladium-catalyzed cross-coupling reactions, an interesting tandem elimination/ring-opening has been observed. When this methodology was applied to 2-benzyl-1,3-dithiane (B8629932), instead of the expected cross-coupling product, a tandem sequence involving elimination, ring-opening, and a subsequent palladium-catalyzed C–S bond formation occurred. brynmawr.edu

Polymerization Mechanisms of Cyclic Dithiocarbonates and Related Systems

The polymerization of cyclic dithiocarbonates, including this compound and its derivatives, offers a route to sulfur-containing polymers with diverse properties. nii.ac.jpresearchgate.net The primary mechanism for the polymerization of these monomers is ring-opening polymerization (ROP). rsc.orgmdpi.comwikipedia.org

Ring-Opening Polymerization (ROP) of Cyclic Dithiocarbonates

Ring-opening polymerization is a form of chain-growth polymerization where a cyclic monomer is attacked by a reactive center at the terminus of a polymer chain, leading to the formation of a longer polymer. wikipedia.org The driving force for ROP is often the relief of ring strain. wikipedia.org ROP can proceed through various mechanisms, including cationic, anionic, and radical pathways. rsc.orgwikipedia.org

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a common method for polymerizing cyclic dithiocarbonates. nii.ac.jpmdpi.com The initiation step involves an electrophilic species, such as a Brønsted acid or a carbenium ion from an initiator like methyl triflate (MeOTf), attacking the monomer. mdpi.comacs.org The propagation can then proceed via either an Sₙ1 or Sₙ2 mechanism. mdpi.comwikipedia.org

The selectivity between polymerization and isomerization in the CROP of five-membered cyclic dithiocarbonates can be controlled by the choice of catalyst. acs.org For instance, with 5-phenoxymethyl-1,3-oxathiolane-2-thione, using ethyl triflate (TfOEt) as an initiator leads to the formation of a cyclic carbenium ion through ethylation of the thiocarbonyl sulfur, which predominantly initiates polymerization. acs.org In contrast, using triflic acid (TfOH) results in protonation of the ether oxygen, forming an oxonium cation that is less electrophilic and leads to isomerization to the corresponding 1,3-dithiolan-2-one derivative. acs.org

For monomers containing other nucleophilic sites, such as a tertiary amine, the regioselectivity of the initiator's attack is crucial. In the CROP of 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione with MeOTf, NMR studies and DFT calculations have shown that the thiocarbonyl sulfur is more reactive towards the methyl cation than the nitrogen atom. nii.ac.jprsc.org This preferential attack on the sulfur initiates the polymerization. nii.ac.jprsc.org

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of cyclic dithiocarbonates can also be achieved. researchgate.net This mechanism involves a nucleophilic attack by an initiator, such as an alkoxide, on the monomer to open the ring and generate an anionic propagating species. rsc.org For example, a new AROP method has been developed to synthesize polydithiocarbonates from six- and seven-membered cyclic dithiocarbonates using NaH/EtOH in the presence of dibenzo-18-C-6 at 50 °C to minimize depolymerization. researchgate.net

| Initiator/Catalyst Type | Monomer Type | Key Mechanistic Feature | Resulting Polymer/Product |

| Cationic (e.g., TfOEt) | 5-phenoxymethyl-1,3-oxathiolane-2-thione | Ethylation of thiocarbonyl sulfur to form a cyclic carbenium ion. acs.org | Polydithiocarbonate acs.org |

| Cationic (e.g., TfOH) | 5-phenoxymethyl-1,3-oxathiolane-2-thione | Protonation of ether oxygen to form an oxonium cation. acs.org | Isomerized 1,3-dithiolan-2-one derivative acs.org |

| Cationic (e.g., MeOTf) | 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | Preferential methylation of the thiocarbonyl sulfur over the tertiary amine. nii.ac.jprsc.org | Polydithiocarbonate nii.ac.jprsc.org |

| Anionic (e.g., NaH/EtOH) | Six- and seven-membered cyclic dithiocarbonates | Nucleophilic attack to open the ring. researchgate.net | Polydithiocarbonate researchgate.net |

Tandem Elimination/Ring Opening Processes

Tandem reactions that combine an elimination step with a ring-opening event provide novel routes for polymer synthesis. A notable example is the Michael addition–elimination ring-opening polymerization (MAE-ROP) of cyclic thioenone monomers. nih.gov This strategy leverages a reversible Michael addition–elimination mechanism to achieve controlled chain-growth polymerization. nih.gov

The mechanism involves the nucleophilic attack of an initiator, such as a thiolate, on the β-position of the α,β-unsaturated thioenone ring system (Michael addition). This is followed by a ring-opening elimination step that regenerates the thiolate active chain end. DFT calculations on model reactions have provided insights into the process, suggesting two possible conformational pathways for the bicyclic intermediate formed during the ring-opening of an eight-membered thiocane (TC) system. nih.gov This polymerization method is characterized by its mild reaction conditions and the ability to produce polymers with controlled molecular weights and narrow dispersities. nih.gov

Another example of a tandem process involves the reaction of 2-benzyl-1,3-dithiane under palladium catalysis, which leads to a tandem elimination/ring-opening followed by a C-S bond formation, proceeding with a high degree of trans-specificity. brynmawr.edu While not a polymerization in this specific instance, this type of tandem reactivity highlights the potential for designing complex ring-opening sequences.

Additionally, tandem reactions combining a [2+2] cycloaddition, a pericyclic ring-opening, and an intramolecular N-tethered [4+2] cycloaddition have been developed for the rapid synthesis of nitrogen heterocycles. organic-chemistry.org This demonstrates the power of tandem sequences involving ring-opening steps to build molecular complexity.

Advanced Applications of 1,3 Dithian 2 One in Organic Synthesis and Materials Science

Strategic Use in Complex Molecule and Natural Product Synthesis

The inherent reactivity of 1,3-dithianes makes them invaluable building blocks in the synthesis of intricate molecules, including a wide array of natural products. Their ability to serve as acyl anion equivalents, a concept pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds in a manner that would be otherwise challenging. nih.govmdpi.combeilstein-journals.org

Building Blocks for Polyketides, Terpenoids, and Alkaloids

Polyketides: These structurally diverse natural products are assembled from simple acyl-CoA precursors by polyketide synthases (PKSs). wikipedia.orgnih.gov The synthesis of polyketide motifs often relies on the creation of specific carbon skeletons, a task where 1,3-dithianes excel. For instance, β-carbonyl silyl-1,3-dithianes, which can be efficiently synthesized through the double conjugate addition of 1,3-propanedithiol (B87085) to silylated propargylic aldehydes and ketones, serve as key intermediates. nih.gov These bifunctional building blocks can be elaborated through reactions like asymmetric allylation to construct complex polyketide chains. nih.gov The development of streamlined synthetic sequences using these dithiane-containing fragments has significantly improved the efficiency of polyketide synthesis. nih.gov

Terpenoids: Terpenes and terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.gov The synthesis of these often complex, polycyclic structures can be facilitated by the use of 1,3-dithiane (B146892) chemistry. While direct synthesis of certain terpenoid fragments using 1,3-dithiane can be hampered by the instability of protecting groups like the tert-butyldimethylsilyl (TBS) group under the required reaction conditions, alternative strategies have been developed. uni-hannover.de For example, α-alkylation of 1,3-dithiane with suitable electrophiles, sometimes requiring co-solvents like HMPA for optimal results, provides a pathway to key terpenoid precursors. uni-hannover.de

Alkaloids: This diverse group of naturally occurring chemical compounds containing basic nitrogen atoms often possesses complex heterocyclic frameworks. The synthesis of alkaloids has significantly benefited from the application of 1,3-dithiane derivatives. In the synthesis of aspidospermidine, a member of the Aspidosperma alkaloids, a 2-(1,3-dithian-2-yl)indole derivative serves as a crucial starting material. acs.orgnih.govacs.org A key step involves a tandem conjugate addition-alkylation reaction to construct the pyridocarbazole core of the alkaloid. acs.orgnih.gov Subsequent transformations, including the reduction of the dithiane ring, lead to the final natural product. acs.orgnih.gov Similarly, in the synthesis of hetidine-type C20-diterpenoid alkaloids, the Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithiane, is a pivotal step. nih.gov The reaction of a 2-lithio-1,3-dithiane species with an appropriate iodide allows for the construction of a key intermediate that is further elaborated to the target alkaloid. nih.gov Furthermore, the synthesis of the tricyclic spiro-ring structure found in calyciphylline A-type alkaloids has been achieved using a 1,3-dithiane-containing substrate in a 1,3-dipolar cycloaddition reaction. mdpi.com

Precursors for Functionalized Heterocycles

Beyond their role in the total synthesis of natural products, 1,3-dithianes are valuable precursors for a variety of functionalized heterocyclic compounds. Masked 1,3-dicarbonyl systems, generated from the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes, can be converted into a range of functionalized oxygen-containing heterocycles. organic-chemistry.org Additionally, convergent routes to 1,3-dithian-2-ones have been developed based on the radical addition of xanthates to alkenes. researchgate.net These 1,3-dithian-2-ones can then be transformed into 1,2-dithiolanes, another important class of sulfur-containing heterocycles, through base-mediated hydrolysis and oxidation. researchgate.net The Corey-Seebach reaction has also been employed in the synthesis of substituted pyridines, where the reaction of a dithiane with an α,β-unsaturated ketone or aldehyde generates a trisubstituted alkene intermediate that can be further cyclized. mdpi.com

Synthesis of Homocorticoid Compounds and Steroid Derivatives

The introduction of specific functional groups at the C-17 position of the steroid nucleus is a key challenge in the synthesis of corticoid and related compounds. Reactions involving 2-lithio-1,3-dithiane have been explored for this purpose. researchgate.netcdnsciencepub.comcdnsciencepub.com While the direct addition of dithiane reagents to C-17 ketones has seen limited success, their reaction with C-17 spiroepoxides provides a viable route to homocorticoid compounds. researchgate.netcdnsciencepub.comcdnsciencepub.com For example, the opening of a spiro-17β-epoxide with a 2-methyl-1,3-dithianyl anion proceeds smoothly to yield a 17β-hydroxy dithiane intermediate. cdnsciencepub.com This intermediate can then be hydrolyzed to the corresponding 17α-hydroxy ketone, a key structural feature of certain homocorticoids. cdnsciencepub.com Furthermore, 1,3-dithiane derivatives serve as protecting groups for the 3-keto group in the synthesis of steroid-based drugs like desogestrel (B1670305) and etonogestrel. google.comgoogle.com The 3-dithioacetal can be introduced and later removed under specific conditions, allowing for selective transformations at other positions of the steroid scaffold. google.comgoogle.com

Enabling Transformations for Novel Chemical Structures

The unique reactivity of 1,3-dithian-2-one and its derivatives has enabled the development of novel synthetic methodologies for accessing chemical structures that are otherwise difficult to prepare.

Synthesis of Gem-Difluoromethyl Alkanes

The gem-difluoromethyl group (CHF₂) is an important structural motif in medicinal chemistry, often serving as a bioisostere for other functional groups. google.com A novel method for the introduction of this group involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃). organic-chemistry.orgcapes.gov.brorganic-chemistry.orgresearchgate.net This reaction proceeds in good yield for derivatives prepared from primary alkyl halides, affording the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.orgcapes.gov.brorganic-chemistry.orgresearchgate.net The two sulfur atoms of the dithiane ring are essential for this transformation to occur. capes.gov.brresearchgate.net While the preparation of the starting 2-alkyl-1,3-dithiane from secondary alkyl halides can be a limiting step, this method provides a valuable route to a range of gem-difluoro compounds. organic-chemistry.orgcapes.gov.brorganic-chemistry.org

Preparation of Functionalized Orthoesters

Orthoesters are versatile compounds with applications in various areas of organic synthesis. rsc.org However, traditional methods for their preparation often require harsh conditions and have limited functional group tolerance. organic-chemistry.org A significant advancement in this area is the electrochemical synthesis of functionalized orthoesters from easily accessible dithiane derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org Specifically, the anodic oxidation of dithiane carboxylic acids provides a rapid and mild route to a wide variety of both aromatic and aliphatic orthoesters. organic-chemistry.orgacs.org This method exhibits broad functional group tolerance, allowing for the presence of alkenes, alkynes, nitriles, and halides, which are often incompatible with classical methods. organic-chemistry.org This electrochemical approach also provides access to previously unexplored classes of compounds, such as tri(trifluoroethyl) orthoesters. organic-chemistry.orgresearchgate.net

Access to Bicyclo[1.1.1]pentane Analogues for Bioisosteric Applications

The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant attention in medicinal chemistry as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its rigid structure can mimic the linear geometry of these common motifs while often improving key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. nih.gov The replacement of a fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor, for example, resulted in an equipotent compound with enhanced passive permeability, solubility, and oral absorption. nih.gov

A versatile strategy to access BCP analogues involves the use of dithiane intermediates. nih.gov Research has demonstrated an efficient method for synthesizing BCP-containing dithianes through the reaction of 2-aryl-1,3-dithianes with the highly strained molecule, [1.1.1]propellane. nih.govupenn.edu In this process, the 2-aryl-1,3-dithiane is first deprotonated with a strong base, such as sodium hexamethyldisilazide (NaN(SiMe₃)₂), to form a nucleophilic dithianyl anion. nih.gov This anion then reacts with [1.1.1]propellane, opening the central bond of the propellane to install the BCP core. nih.gov

This reaction tolerates a wide range of aryl and heteroaryl substituents on the dithiane, affording a diverse library of BCP-dithiane derivatives in good to excellent yields. nih.govresearchgate.net The true synthetic utility of these BCP-dithianes lies in their subsequent transformations. The dithiane group, serving as a masked carbonyl, can be readily deprotected to furnish BCP-aryl ketones, which are valuable bioisosteres of diaryl ketones. nih.govupenn.edu Furthermore, the BCP-dithiane products can be converted into other important functional groups, such as gem-difluoro BCPs and BCP esters, expanding the range of accessible BCP-containing pharmacophores. nih.gov

Table 1: Synthesis of BCP Analogues via Dithiane Intermediates

| Feature | Description | Reference |

|---|---|---|

| Key Reagents | 2-Aryl-1,3-dithiane, [1.1.1]propellane, Strong Base (e.g., NaN(SiMe₃)₂) | nih.gov |

| Core Reaction | Nucleophilic addition of a dithianyl anion to [1.1.1]propellane. | nih.gov |

| Intermediate | 2-Aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane | nih.gov |

| Final Product (Example) | BCP-aryl ketone (after deprotection) | upenn.edu |

| Bioisosteric Role | BCP core acts as a surrogate for a phenyl ring, improving drug-like properties. | nih.gov |

| Improved Properties | Increased aqueous solubility, passive permeability, and metabolic stability. | nih.gov |

Development of Dithiane-Containing Polymeric Materials

The incorporation of dithiane rings into polymer backbones or as pendant groups provides a route to advanced materials with unique thermal, optical, and chemical properties. jsta.cloup.com The sulfur atoms in the dithiane structure can enhance refractive indices, improve thermal stability, and offer sites for post-polymerization modification. jsta.clorientjchem.orgcapes.gov.br Various polymerization techniques have been explored to create dithiane-containing polymers.

One significant approach is the ring-opening polymerization (ROP) of cyclic dithiocarbonates, such as this compound and its derivatives. researchgate.net Both cationic and anionic initiators can be used to polymerize these six- and seven-membered rings, yielding linear polymers. rsc.org For instance, the ROP of 1,3-dioxane-2-thiones using cationic initiators has been shown to produce polymers with controlled molecular weights and narrow distributions. rsc.org

Radical polymerization offers another pathway. 2-Methylene-1,3-dithiane, a six-membered cyclic dithioacetal, undergoes radical polymerization to yield a polymer featuring the dithioacetal unit in the main chain via a vinylidene mechanism, without significant ring-opening. tandfonline.com

Furthermore, dithiane-containing monomers have been specifically designed to create polymers with tailored properties. Liquid-crystal polymers incorporating a 1,3-dithiane ring within their mesogenic units have been synthesized, demonstrating the utility of this heterocycle in creating materials with ordered phases. oup.com In other work, polymers containing the 1,4-dithiane-2,5-bis(thiomethyl) (DBT) group were synthesized and found to have high refractive indices, comparable to flint glass. capes.gov.br Additionally, the introduction of 1,4-dithiane (B1222100) rings into luminescent europium(III) coordination polymers was found to suppress thermal decomposition pathways observed in their 1,4-dioxane (B91453) analogues, leading to materials with enhanced thermal stability and excellent photophysical properties. oup.com The modification of existing high-performance polymers, such as poly(ether ether ketone) (PEEK), to include 1,3-dithiane units has also been demonstrated as a method to alter polymer properties and introduce reactive handles for further functionalization. reading.ac.uk

Table 2: Dithiane-Containing Polymeric Materials

| Polymer Type / Monomer | Polymerization Method | Key Properties / Applications | Reference |

|---|---|---|---|

| This compound (Cyclic Dithiocarbonate) | Ring-Opening Polymerization (ROP) | Forms linear polymers, potential for biodegradable materials. | researchgate.netrsc.org |

| 2-Methylene-1,3-dithiane | Radical Polymerization | Polymer with dithioacetal units in the backbone. | tandfonline.com |

| 1,4-Dithiane-containing Monomers | Polyaddition / Addition Polymerization | High refractive index optical polymers. | capes.gov.br |

| Dithiane-containing Mesogens | Free Radical Polymerization | Liquid-crystal polymers with nematic phases. | oup.com |

| Dithiane-modified PEEK | Post-polymerization Modification | Introduction of chemically reactive ketal groups into a high-performance polymer. | reading.ac.uk |

| Europium(III) Coordination Polymers | Coordination Polymerization | Enhanced thermal stability and luminescence. | oup.com |

Spectroscopic and Conformational Analysis of 1,3 Dithiane Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 1,3-dithiane (B146892) systems. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 1,3-dithiane derivatives. Both ¹H and ¹³C NMR provide valuable insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹³C NMR, the carbonyl carbon (C2) of 1,3-Dithian-2-one is expected to have a characteristic chemical shift in the downfield region, typical for ketone or ester carbonyls. bhu.ac.in The carbons of the dithiane ring (C4, C5, and C6) would also exhibit specific shifts. acs.org For comparison, the ¹³C NMR spectral data for some 2-substituted 1,3-dithianes are presented below.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted 1,3-Dithianes in CDCl₃

| Compound | C2 | C4/C6 | C5 | Reference |

|---|---|---|---|---|

| 2-phenyl-1,3-dithiane (B1581651) | 51.19 | 32.19 | 25.05 | nih.gov |

| 2-arylseleno-1,3-dithianes | - | Shielded due to γ-gauche effect | - | cdnsciencepub.com |

Note: Specific values for this compound are not available in the cited literature. The table illustrates general trends in related compounds.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1750 cm⁻¹. libretexts.org The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group. Other characteristic absorptions would include C-H stretching and bending vibrations, as well as C-S stretching bands. vscht.czgdckulgam.edu.in

Raman spectroscopy offers complementary information. The "fingerprint" region, typically below 1500 cm⁻¹, contains a unique pattern of signals corresponding to skeletal vibrations of the molecule, which is useful for identification. anton-paar.coms-a-s.org

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₄H₆OS₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. libretexts.org The NIST Mass Spectrometry Data Center reports a top peak at m/z 106 for this compound. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for cyclic compounds involve ring cleavage. For 1,3-dithianes, fragmentation often involves the loss of sulfur-containing radicals or neutral molecules. aip.org

Elemental analysis provides the percentage composition of elements in a compound. For this compound, with a molecular formula of C₄H₆OS₂, the theoretical elemental composition would be:

Conformational Dynamics and Stereochemical Insights

The three-dimensional structure and conformational flexibility of 1,3-dithiane systems are key to their chemical behavior.

Ring Conformation of 1,3-Dithiane Systems (e.g., Chair Conformation)

The 1,3-dithiane ring predominantly adopts a chair conformation, which is the most thermodynamically stable arrangement. researchgate.net This is analogous to cyclohexane, but the presence of two sulfur atoms introduces different bond lengths and angles, leading to a more puckered ring compared to cyclohexane. Computational studies have shown that alternative conformations like the boat or twist forms are significantly higher in energy. For instance, the energy difference between the chair and the 2,5-twist conformer of the 1,3-dithiane ring has been calculated to be 4.24 kcal/mol. X-ray crystallographic studies of various 2-substituted 1,3-dithianes consistently show the dithiane ring in a chair conformation. cdnsciencepub.comresearchgate.net

Rotational Barriers and Conformational Landscapes of Substituted Dithianes

The substituents on the 1,3-dithiane ring influence its conformational landscape. The energy barriers to ring inversion and rotation around single bonds are important parameters. While specific experimental data on the rotational barrier of the carbonyl group in this compound is not available, studies on related substituted dithianes provide valuable insights.

For example, the rotational barrier around the carbon-carbon bond connecting a phenyl group to the dithiane ring in 2-phenyl-1,3-dithiane has been determined to be 9.6 kJ/mol through NMR analysis. The study of various substituted dithianes helps in understanding the steric and electronic effects that govern their conformational preferences. researchgate.netacs.orgacs.orgnih.gov The conformational landscape of these molecules can be complex, with multiple stable conformers and transition states. acs.orgacs.orgnih.gov

Influence of Core Conformation on Tautomerism in Dithianyl-Porphyrins

The conformation of the 1,3-dithiane ring plays a crucial role in the tautomerism of dithianyl-porphyrins. The flexible nature of the six-membered dithiane ring allows it to adopt various conformations, with the chair form being the most stable. However, the attachment of bulky porphyrin substituents can significantly influence the conformational preference of the dithiane core.

The interplay between the dithiane ring's conformation and the porphyrin's tautomeric equilibrium has been a subject of detailed spectroscopic investigation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy are instrumental in elucidating these complex structural dynamics.

Key Research Findings:

Conformational Preferences: In dithianyl-porphyrins, the 1,3-dithiane ring can exist in chair, boat, or twist-boat conformations. The specific conformation adopted is a delicate balance of steric and electronic effects imposed by the porphyrin macrocycle and any peripheral substituents.

Tautomeric Equilibrium: Porphyrins exhibit N-H tautomerism, where the two inner protons can migrate between the four nitrogen atoms of the porphyrin core. The conformation of the attached 1,3-dithiane ring can influence the relative energies of the different tautomers, thereby shifting the equilibrium.

Spectroscopic Evidence:

NMR Spectroscopy: Variable-temperature NMR studies are particularly insightful. Changes in the chemical shifts and coupling constants of the dithiane and porphyrin protons can be monitored to understand the conformational and tautomeric dynamics. The rate of tautomerization can also be determined from the coalescence of NMR signals.

UV-Vis Spectroscopy: The Q-bands in the UV-Vis spectrum of porphyrins are sensitive to the tautomeric form. A shift in the tautomeric equilibrium due to the dithiane conformation is reflected in changes in the position and intensity of these bands.

Data from Spectroscopic Analysis:

Below is a table summarizing typical data obtained from the spectroscopic analysis of a dithianyl-porphyrin system, illustrating the influence of the dithiane conformation on the porphyrin's spectral properties.

| Spectroscopic Technique | Observed Parameter | Interpretation |

| ¹H NMR | Chemical shift of inner N-H protons | Indicates the dominant tautomeric form. A single, averaged peak at higher temperatures suggests rapid tautomerization, while distinct peaks at lower temperatures indicate a slowing of the process and a preference for a specific tautomer. |

| Coupling constants of dithiane protons | Provides information about the dihedral angles and thus the conformation of the 1,3-dithiane ring (e.g., chair vs. boat). | |

| UV-Vis | Position and intensity of Q-bands | Changes in the Q-band region reflect shifts in the tautomeric equilibrium. For instance, a blue or red shift can be correlated with a change in the preferred tautomer, influenced by the dithiane's conformation. |

Theoretical and Computational Chemistry of 1,3 Dithian 2 One

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are instrumental in understanding the intricate details of the electronic structure of 1,3-dithiane (B146892) derivatives. These computational approaches allow for the precise calculation of molecular properties and the exploration of reaction pathways that are often difficult to study experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of reactions involving 1,3-dithiane derivatives. DFT calculations provide valuable information on the energetics and geometries of reactants, transition states, and products, thereby clarifying reaction pathways.

For instance, DFT studies on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane have shown that the reaction proceeds through a two-electron pathway. nih.gov These calculations, performed at the UB3LYP level of theory with the 6-31+G(d,p) basis set and an SMD solvation model for 1,4-dioxane (B91453), have been crucial in understanding the propellylation mechanism that leads to the formation of bicyclo[1.1.1]pentyl (BCP) substituted dithianes. nih.gov Similarly, DFT calculations have been used to explore the photodeprotection of 1,3-dithianes, revealing that the process is driven by the superoxide (B77818) anion and involves a C-S bond cleavage to form a distonic radical cation. researchgate.netconicet.gov.ar These theoretical findings are supported by experimental results from steady-state photolysis and laser flash photolysis. researchgate.netconicet.gov.ar

DFT has also been employed to study the energetics and structural properties of 2-lithio-1,3-dithiane and its 2-phenyl derivative. acs.org Calculations at the Becke3LYP/6-31G(d,p) level have confirmed a strong preference for the equatorial orientation of the C-Li bond, with the equatorial isomer being significantly more stable than the axial isomer. acs.org This stability is attributed to stabilizing nC → σ*S-C hyperconjugation in the equatorial form and destabilizing nC/nS repulsive interactions in the axial form. acs.org

Furthermore, DFT has been used to investigate the redox potential of 2-(2,3-dihydroxy phenyl)-1,3-dithiane (DPD). Calculations at the B3LYP/6-311++G** level of theory, using the Polarisable Continuum Model (PCM) to account for solvent effects, yielded a redox potential in good agreement with experimental values obtained from cyclic voltammetry.

The application of DFT extends to understanding cycloaddition reactions. While frontier molecular orbital theory can sometimes be inaccurate, transition state calculations using DFT have been shown to correctly predict reactivity and selectivity in 1,3-dipolar cycloadditions. acs.org The distortion/interaction model, analyzed through DFT, helps to rationalize the observed regioselectivities. acs.org

A summary of representative DFT studies on 1,3-dithiane derivatives is presented in the table below.

| Reaction/Property Studied | DFT Functional/Basis Set | Key Findings |

| Propellylation of 2-aryl-1,3-dithianes | UB3LYP/6-31+G(d,p) | Reaction proceeds via a two-electron pathway. nih.gov |

| Photodeprotection of 1,3-dithianes | Not specified | Mechanism involves superoxide anion and C-S bond cleavage. researchgate.netconicet.gov.ar |

| Conformation of 2-lithio-1,3-dithiane | Becke3LYP/6-31G(d,p) | Equatorial C-Li bond is highly preferred over axial. acs.org |

| Redox potential of DPD | B3LYP/6-311++G** | Calculated redox potential agrees well with experimental data. |

| 1,3-Dipolar cycloadditions | Not specified | Transition state calculations accurately predict reactivity and selectivity. acs.org |

Ab Initio Molecular Orbital Calculations on Related Dithiane Derivatives

Ab initio molecular orbital calculations provide a high level of theory for investigating the electronic structure and conformational energies of dithiane derivatives. These methods, which are based on first principles without empirical parameters, offer a rigorous approach to understanding molecular properties.

Studies on various dithiane derivatives have utilized ab initio methods to explore their conformational preferences. For instance, calculations at the HF/6-31+G* level have been used to optimize the geometries of the chair and twist conformations of 1,2-dithiane (B1220274) and its derivatives. researchgate.netresearchgate.net These studies have shown that the chair conformation is generally more stable than the twist form, and they have quantified the energy barriers for interconversion. researchgate.netresearchgate.net

For 1,1-dioxo-1,3-dithiane, ab initio Hartree-Fock calculations at the HF/6-31G* level for geometry optimization, followed by single-point energy calculations at the MP2/6-31G//HF/6-31G and B3LYP/6-311G(2df,p)//HF/6-31G* levels, have been performed to determine the energies of important conformations. researchgate.net These calculations have also been extended to trioxo- and tetroxo-dithianes, providing insights into the stability of different isomers and conformers. researchgate.net For example, in 1,1,3-trioxo-1,3-dithiane, the equatorial form is calculated to be more stable than the axial geometry. researchgate.net

High-level ab initio calculations at the MP2(FULL)/6-31G(3df,2p) level have been performed on 1,3-dithiane sulfoxide (B87167) to investigate its molecular and electronic structure. acs.org These calculations revealed that the 2-equatorial conformer is more stable than the 2-axial conformer and provided evidence for the involvement of nS → σ*C-S(O) hyperconjugation in the equatorial form. acs.org

The table below summarizes key findings from ab initio studies on dithiane derivatives.

| Compound | Method | Key Findings |

| 1,2-Dithiane | HF/6-31+G | Chair conformation is more stable than the twist form. researchgate.netresearchgate.net |

| 1,1-Dioxo-1,3-dithiane | HF/6-31G, MP2/6-31G*, B3LYP/6-311G(2df,p) | Conformational energies of various dioxo-, trioxo-, and tetroxo-dithianes were determined. researchgate.net |

| 1,3-Dithiane Sulfoxide | MP2(FULL)/6-31G(3df,2p) | The 2-equatorial conformer is more stable than the 2-axial conformer. acs.org |

Analysis of Stereoelectronic Effects and Molecular Properties

Stereoelectronic effects play a crucial role in determining the geometry, stability, and reactivity of 1,3-dithiane and its derivatives. These effects arise from the spatial interactions between orbitals.

Computational studies have been essential in dissecting the various stereoelectronic interactions within the 1,3-dithiane ring. figshare.comnih.govresearchgate.net The anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent antibonding σ* orbital, is a key factor. In 1,3-dithiane, the large size of the sulfur atoms and the longer C-S bonds, compared to C-O bonds in 1,3-dioxane, lead to amplified stereoelectronic effects. wikipedia.org Specifically, the interaction between the axial C-H bonds and the antibonding C-S orbitals (σ(C-H) → σ*(C-S)) is significant. wikipedia.org

The balance of several hyperconjugative interactions, including σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, is necessary to explain the observed bond lengths. figshare.comnih.gov In dithiane, the distortion of the ring due to the long C-S bonds enhances the overlap between σC(5)-Heq and σC-S orbitals, increasing the energy of this hyperconjugative interaction. figshare.comnih.govresearchgate.net Anomeric interactions involving the lone pairs on sulfur and the axial C-H bonds (np(X) → σ*C-Hax) are dominant at the C(2), C(4), and C(6) positions. figshare.comnih.gov

These stereoelectronic effects have a direct impact on the reactivity of the molecule. For example, the stabilization of α-carbanions in sulfides is attributed to strong nC- → σ*S-C stereoelectronic effects. researchgate.net The properties of vinyl sulfoxides are also significantly influenced by the relative orientation of the sulfoxide group and the alkene moiety, which affects the rates and stereoselectivities of nucleophilic additions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational space and predicting the behavior of molecules like 1,3-dithian-2-one and its relatives.

Conformational Energy Landscape Mapping

Computational studies have been conducted to map the complete conformational energy landscape of the 1,3-dithiane ring system. These investigations have consistently shown that the chair conformer is the global minimum on the potential energy surface. Twist conformers are found to be significantly higher in energy. For instance, Hartree-Fock calculations with the 6-31G(d) basis set determined the energy difference between the chair and the 2,5-twist conformer to be 4.24 kcal/mol. The 2,5-twist conformer is also found to be more stable than the 1,4-twist conformer.

The conformational behavior of more complex systems, such as meso-(1,3-dithian-2-yl)porphyrins, has also been investigated using a combination of variable-temperature NMR spectroscopy and molecular modeling. acs.orgnih.gov These studies revealed the existence of different NH trans tautomers depending on the orientation of the dithianyl ligands. acs.orgnih.gov The calculations also helped to establish the ruffled conformations of the porphyrin core in the transition states for dithianyl rotation. acs.orgnih.gov

A summary of the relative energies of 1,3-dithiane conformers is provided in the table below.

| Conformer | Relative Energy (kcal/mol) | Method |

| Chair | 0.0 | HF/6-31G(d) |

| 2,5-Twist | 4.24 | HF/6-31G(d) |

| 1,4-Twist | 4.72 | HF/6-31G(d) |

Computational Predictions of Reactivity and Stability

Computational chemistry plays a vital role in predicting the reactivity and stability of 1,3-dithiane derivatives. DFT calculations have been used to assess the stability of various substituted dithianes. For example, in the case of 2-lithio-1,3-dithiane, DFT calculations predicted a very high preference for the equatorial orientation of the C-Li bond, with an energy difference of 14.2 kcal/mol between the axial and equatorial forms. acs.org

The stability of dithiane derivatives can also be influenced by stereoelectronic effects, which can be quantified through computational methods. researchgate.net For example, the distortion of the dithiane ring due to long C-S bonds leads to a significant increase in the energy of the hyperconjugative interaction between the σC(5)-Heq and σ*C-S orbitals. researchgate.net

Computational methods are also used to predict the reactivity of these compounds. For example, in the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, DFT calculations suggested a two-electron pathway, providing valuable insight into the reaction mechanism. nih.gov Similarly, computational studies on the photodeprotection of 1,3-dithianes have helped to elucidate the role of the superoxide anion in driving the reaction. conicet.gov.ar

The table below provides examples of computationally predicted properties related to reactivity and stability.

| Property | Compound/Reaction | Computational Method | Key Prediction |

| Conformational Stability | 2-Lithio-1,3-dithiane | DFT (Becke3LYP/6-31G(d,p)) | Equatorial C-Li bond is 14.2 kcal/mol more stable than axial. acs.org |

| Reaction Mechanism | Propellylation of 2-aryl-1,3-dithianes | DFT (UB3LYP/6-31+G(d,p)) | Proceeds via a two-electron pathway. nih.gov |

| Reaction Mechanism | Photodeprotection of 1,3-dithianes | DFT | Driven by superoxide anion. conicet.gov.ar |

Future Research Directions and Emerging Opportunities

Design and Synthesis of Advanced 1,3-Dithian-2-one Analogs

The core structure of this compound offers a versatile platform for the design and synthesis of a new generation of analogs with tailored properties. Future research will likely focus on several key areas of structural modification. The introduction of various substituents onto the carbon backbone of the dithiane ring is a primary avenue for exploration. This will allow for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence its reactivity and physical characteristics. For instance, the synthesis of β-hydroxy 1,3-dithiane (B146892) derivatives has been explored, providing a handle for further functionalization and chain elongation reactions. uib.no

Furthermore, the development of synthetic routes to more complex architectures, such as spiro-1,3-dithian-2-ones, will open doors to new three-dimensional structures. These advanced analogs could serve as key building blocks in the synthesis of complex natural products and medicinally relevant compounds. uwindsor.ca The exploration of different protecting groups for the carbonyl functionality within the dithiane ring will also be crucial for expanding the synthetic utility of these compounds in multi-step syntheses.

A summary of potential synthetic modifications and their expected impact is presented in the table below.

| Modification Type | Example | Potential Impact |

| Ring Substitution | Introduction of alkyl or aryl groups at C4, C5, or C6 | Altered steric and electronic properties, influencing reactivity and solubility. |

| Spirocyclization | Formation of a spirocyclic junction at C2 | Creation of rigid, three-dimensional scaffolds for medicinal chemistry and materials science. |

| Functional Group Interconversion | Conversion of the ketone to other functional groups | Expansion of synthetic utility and access to a wider range of derivatives. |

| Heteroatom Variation | Replacement of sulfur with other heteroatoms (e.g., selenium) | Modulation of electronic properties and potential for new reactivity patterns. |

Unveiling Novel Reactivity and Catalytic Transformations

While the fundamental reactivity of this compound as a masked carbonyl group is well-established, there is significant scope for uncovering novel modes of reactivity and new catalytic applications. Future investigations will likely move beyond its traditional role and explore its participation in a wider range of chemical transformations.

One promising area is the development of new ring-opening reactions. The controlled cleavage of the dithiane ring can provide access to a variety of sulfur-containing linear molecules, which are themselves valuable synthetic intermediates. The application of this compound and its derivatives in transition metal-catalyzed cross-coupling reactions is another area ripe for exploration. For example, 2-aryl-1,3-dithianes have been shown to undergo palladium-catalyzed cross-coupling reactions, opening up new avenues for the formation of carbon-carbon bonds. brynmawr.edu Investigations into the use of other transition metals and the development of asymmetric catalytic versions of these reactions are logical next steps.

Furthermore, the potential of this compound derivatives to act as ligands for transition metal catalysts is an underexplored area. The sulfur atoms in the dithiane ring can coordinate to metal centers, potentially leading to catalysts with unique reactivity and selectivity. The development of chiral dithiane-based ligands for asymmetric catalysis is a particularly exciting prospect. The visible-light-induced intramolecular [2+2] photocycloaddition of enone dithianes in the presence of a Brønsted acid highlights the potential for novel photochemical transformations. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

The unique structural and electronic features of this compound make it an intriguing building block for the construction of well-defined supramolecular architectures. The ability of the sulfur atoms to participate in non-covalent interactions, such as halogen and chalcogen bonding, combined with the potential for functionalization of the dithiane ring, provides a powerful toolkit for designing self-assembling systems.

Future research in this area could focus on the design and synthesis of this compound derivatives that can form ordered structures in solution or on surfaces. For example, the incorporation of recognition motifs, such as hydrogen bonding donors and acceptors, could lead to the formation of molecular ribbons, sheets, or cages. The use of dithiane derivatives as components of molecular tweezers or clips for the recognition of specific guest molecules is another promising direction. researchgate.net

The self-assembly of dithiane-based molecules on surfaces could also lead to the development of new functional materials with applications in electronics and sensing. While the supramolecular chemistry of related sulfur-containing heterocycles like tetrathiafulvalene (B1198394) has been extensively studied, the potential of this compound in this field is just beginning to be realized. researchgate.netucm.es

Computational Design and Prediction of Dithiane-Based Materials

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new materials. In the context of this compound, computational methods can be used to predict the properties of new analogs, guide the design of synthetic targets, and provide insights into reaction mechanisms. ucm.es

Density functional theory (DFT) calculations can be employed to investigate the conformational landscape of this compound and its derivatives, providing valuable information about their three-dimensional structures and stability. acs.org These calculations can also be used to predict their electronic properties, such as their HOMO-LUMO gaps and redox potentials, which are crucial for their application in electronic materials.

Molecular dynamics simulations can be used to study the self-assembly behavior of dithiane-based molecules in solution and at interfaces, providing insights into the formation of ordered structures. arxiv.org Furthermore, computational screening of virtual libraries of this compound derivatives can be used to identify promising candidates for specific applications, such as new ligands for catalysis or building blocks for functional polymers. The combination of computational design and experimental synthesis will be a powerful strategy for advancing the field of dithiane chemistry.

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in modern organic synthesis. This compound and its derivatives have the potential to play a significant role in the development of more sustainable chemical technologies.

One key area of focus is the development of greener synthetic routes to this compound itself. This could involve the use of renewable starting materials, catalytic methods that avoid the use of stoichiometric reagents, and the use of environmentally benign solvents. For example, the use of a Lewis acid-surfactant-combined catalyst in water for thioacetalization represents a step in this direction. organic-chemistry.orgscribd.com

Furthermore, this compound can be used as a building block for the synthesis of biodegradable or recyclable polymers. The ring-opening polymerization of cyclic thiocarbonates, including this compound, can lead to the formation of poly(thiocarbonate)s, which are a class of polymers with potential applications as sustainable materials. rsc.orgresearchgate.net The development of efficient and selective catalysts for the ring-opening polymerization of this compound and its derivatives will be a key area of future research. The use of 1,3-dithianes in domino reactions also aligns with green chemistry principles by increasing reaction efficiency and reducing waste. mdpi.com

Q & A

Q. How can researchers efficiently survey and critique existing literature on this compound’s applications?